Cas no 219507-75-2 (tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate)
tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-2-propanyl 6-amino-3-methyl-1h-indazole-1-carboxylate
- 6-amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-amino-1-benzyl-5-methylamino-1H-pyrimidine-2,4-dione
- tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate
- AC1Q40WC
- AB-323/13887120
- AG-G-87042
- 6-amino-1-benzyl-5-(methylamino)uracil
- 6-amino-1-benzyl-5-N-methylaminouracil
- AC1LDW0Q
- Analogue of 1a, 12a
- 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL
- 6-amino-1-Boc-3-methylindazole
- ZINC00134152
- 6-amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione; 6-amino-1-benzyl-5-methylamino-1H-pyrimidine-2,4-dione; tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate; AC1Q40WC; 6-amino-1-benzyl-5-methylamino-1h-pyrimidine-2,4-dione; AB-323/13887120; AG-G-87042; 6-amino-1-benzyl-5-(methylamino)uracil; 6-amino-1-benzyl-5-N-methylaminouracil; AC1LDW0Q; Analogue of 1a, 12a; 6-AMINO-1-BENZYL-5-METHYLAMINOURACIL; 6-amino-1-Bo
- tert-butyl6-amino-3-methyl-1H-indazole-1-carboxylate
- tert-butyl 6-amino-3-methylindazole-1-carboxylate
- FIMFHLBBHFXANU-UHFFFAOYSA-N
- SCHEMBL426350
- 219507-75-2
- tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate
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- Inchi: 1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3
- InChI Key: FIMFHLBBHFXANU-UHFFFAOYSA-N
- SMILES: O(C(N1C2C=C(C=CC=2C(C)=N1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 247.132076794g/mol
- Monoisotopic Mass: 247.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 70.1Ų
tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T198235-250mg |
tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate |
219507-75-2 | 250mg |
$ 335.00 | 2022-06-03 | ||
| TRC | T198235-500mg |
tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate |
219507-75-2 | 500mg |
$ 560.00 | 2022-06-03 |
tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate
Comprehensive Overview of tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (CAS No. 219507-75-2)
tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (CAS No. 219507-75-2) is a specialized organic compound widely utilized in pharmaceutical research and fine chemical synthesis. This compound belongs to the indazole family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both amino and tert-butyl carboxylate functional groups makes it a valuable intermediate in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.
In recent years, the demand for indazole derivatives has surged due to their potential applications in treating various diseases, including cancer and inflammatory disorders. Researchers are particularly interested in 6-amino-3-methyl-1H-indazole derivatives because of their ability to modulate key biological pathways. The tert-butyl protecting group in this compound enhances its stability, making it easier to handle during synthetic processes. This feature aligns with the growing trend of using protected intermediates in modern organic chemistry to improve yield and purity.
The synthesis of tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate typically involves multi-step reactions, starting from commercially available indazole precursors. One common method includes the introduction of the tert-butyloxycarbonyl (Boc) group to protect the nitrogen atom, followed by selective functionalization at the 6-position. This approach ensures high regioselectivity, a critical factor in pharmaceutical manufacturing where precision is paramount. The compound’s CAS No. 219507-75-2 serves as a unique identifier, facilitating its procurement and regulatory compliance in global markets.
From an industrial perspective, tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate is often sought after by contract research organizations (CROs) and academic labs focusing on medicinal chemistry. Its role as a building block for more complex molecules has been highlighted in several patent applications, particularly those related to small-molecule therapeutics. The compound’s versatility also extends to materials science, where it can be used to design novel organic electronic materials with tailored properties.
Environmental and safety considerations are paramount when working with tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate. While it is not classified as hazardous under standard regulations, proper handling protocols—such as the use of personal protective equipment (PPE) and adequate ventilation—are recommended. This aligns with the broader industry shift toward green chemistry practices, which emphasize minimizing waste and reducing exposure risks.
In the context of AI-driven drug discovery, compounds like tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate are increasingly being studied using computational models to predict their interactions with biological targets. This trend reflects the integration of machine learning in pharmaceutical R&D, where researchers aim to accelerate the identification of promising candidates. The compound’s well-defined structure and functional groups make it an ideal subject for such in silico analyses.
For those sourcing CAS No. 219507-75-2, it is essential to verify the supplier’s credentials and ensure compliance with regional chemical regulations. Reputable suppliers often provide detailed technical data sheets (TDS) and certificates of analysis (CoA), which are critical for quality assurance. The compound’s pricing and availability may vary depending on market demand, especially given its niche applications in high-value research.
Looking ahead, the potential of tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate in emerging fields like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors is an area of active investigation. These cutting-edge technologies rely on precise molecular scaffolds, and the indazole core of this compound offers a promising starting point. As the pharmaceutical industry continues to evolve, the demand for such specialized intermediates is expected to grow.
In summary, tert-Butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (CAS No. 219507-75-2) represents a critical tool in modern chemical research. Its applications span drug discovery, materials science, and computational chemistry, making it a compound of significant interest to both academia and industry. By staying abreast of advancements in synthetic methodologies and regulatory standards, researchers can fully leverage its potential in developing next-generation therapeutics and functional materials.
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